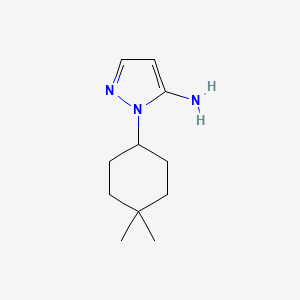
1-(4,4-dimethylcyclohexyl)-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- 1-(4,4-dimethylcyclohexyl)-1H-pyrazol-5-amine: , also known by its systematic name This compound , is a chemical compound with the molecular formula
- It belongs to the class of pyrazole derivatives and contains an amino group (NH₂) attached to the pyrazole ring.
- The compound’s structure features a cyclohexyl group (4,4-dimethylcyclohexyl) at one end of the pyrazole ring.
C11H18N2
.Preparation Methods
Synthetic Routes: The synthesis of 1-(4,4-dimethylcyclohexyl)-1H-pyrazol-5-amine involves various methods. One common approach is the reaction of 4,4-dimethylcyclohexanone with hydrazine hydrate under appropriate conditions.
Industrial Production: While industrial-scale production details are proprietary, laboratories typically employ similar synthetic routes.
Chemical Reactions Analysis
Reactions: The compound can undergo various reactions, including
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example
Major Products: The major products depend on the specific reaction. For instance, reduction yields the corresponding alcohol.
Scientific Research Applications
Biology and Medicine: Investigate its biological activity, potential as a drug candidate, or interactions with biological targets.
Industry: Possible applications in agrochemicals, pharmaceuticals, or materials science.
Mechanism of Action
- The compound’s mechanism of action depends on its specific targets. For instance:
- If it acts as a drug, it may bind to receptors or enzymes, modulating cellular processes.
- If used in materials science, it could influence material properties.
Comparison with Similar Compounds
Similar Compounds: While 1-(4,4-dimethylcyclohexyl)-1H-pyrazol-5-amine is unique due to its cyclohexyl substituent, other pyrazole derivatives exist.
Remember that this information is based on available data, and further research may reveal additional insights.
Properties
Molecular Formula |
C11H19N3 |
|---|---|
Molecular Weight |
193.29 g/mol |
IUPAC Name |
2-(4,4-dimethylcyclohexyl)pyrazol-3-amine |
InChI |
InChI=1S/C11H19N3/c1-11(2)6-3-9(4-7-11)14-10(12)5-8-13-14/h5,8-9H,3-4,6-7,12H2,1-2H3 |
InChI Key |
ASYGAAYBHRNEHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)N2C(=CC=N2)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















